molecular formula C14H13NO4S B2557122 methyl 3-(2-acetamidophenoxy)thiophene-2-carboxylate CAS No. 900018-81-7

methyl 3-(2-acetamidophenoxy)thiophene-2-carboxylate

Cat. No.: B2557122
CAS No.: 900018-81-7
M. Wt: 291.32
InChI Key: GVCMHRHKCZRCGP-UHFFFAOYSA-N
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Properties

IUPAC Name

methyl 3-(2-acetamidophenoxy)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S/c1-9(16)15-10-5-3-4-6-11(10)19-12-7-8-20-13(12)14(17)18-2/h3-8H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVCMHRHKCZRCGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1OC2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-acetamidophenoxy)thiophene-2-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Sodium hydroxide, potassium hydroxide

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amino derivatives

    Substitution: Carboxylic acids

Scientific Research Applications

Biological Applications

  • Anticancer Activity:
    Methyl 3-(2-acetamidophenoxy)thiophene-2-carboxylate has been studied for its potential anticancer properties. Research indicates that thiophene derivatives can inhibit cell proliferation in various cancer cell lines. For instance, compounds with similar structures have shown effectiveness against human cervix carcinoma (HeLa) and murine leukemia (L1210) cells .
  • Antimicrobial Properties:
    Thiophene derivatives are known for their antimicrobial activities. This compound could be investigated for its efficacy against bacterial and fungal strains, contributing to the development of new antimicrobial agents.
  • Enzyme Inhibition:
    The compound acts as an inhibitor of specific enzymes involved in cellular signaling pathways. For example, it may interact with c-Jun N-terminal kinases (JNKs), which are crucial in regulating apoptosis and inflammation . This mechanism suggests potential applications in treating inflammatory diseases.

Synthetic Applications

This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to be utilized in the development of more complex molecules, particularly in medicinal chemistry where it can be modified to enhance biological activity or selectivity.

Material Science Applications

In material science, thiophene derivatives are explored for their electronic properties. This compound may contribute to the development of organic semiconductors or conductive polymers due to the electron-rich nature of the thiophene ring. These materials have applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Case Study 1: Antitumor Activity

A study evaluated several thiophene derivatives for their antiproliferative effects on cancer cell lines. This compound was among the compounds tested, showing promising results against specific cancer types, indicating its potential as a lead compound for further development .

Case Study 2: Enzyme Interaction

Research focused on the interaction of this compound with JNKs revealed that it could modulate signaling pathways involved in cell survival and apoptosis. This finding supports its potential therapeutic application in diseases where JNK signaling is dysregulated .

Biological Activity

Methyl 3-(2-acetamidophenoxy)thiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, characterization, and biological effects, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C13_{13}H13_{13}N\O3_{3}S
  • Molecular Weight : 273.31 g/mol

The structure consists of a thiophene ring substituted with an acetamidophenoxy group and a carboxylate ester. Such modifications are known to influence the biological activity of compounds, particularly their interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Thiophene Derivative : Starting materials such as thiophene-2-carboxylic acid are reacted with acetic anhydride to form the corresponding acetamide.
  • Esterification : The resulting acid is then treated with methanol in the presence of a catalyst to yield the methyl ester.
  • Purification : The product is purified using recrystallization or chromatography techniques.

Inhibition Studies

Recent studies have indicated that this compound exhibits significant inhibitory activity against various enzymes and cellular pathways:

  • Histone Deacetylase (HDAC) Inhibition : The compound has been shown to inhibit HDACs, which play a crucial role in regulating gene expression and are implicated in cancer progression. Inhibition of HDACs can lead to increased acetylation of histones, promoting transcriptional activation of tumor suppressor genes .
  • c-Jun N-terminal Kinase (JNK) Inhibition : It selectively inhibits JNKs, which are involved in stress responses and apoptosis. This inhibition can potentially contribute to its anti-cancer properties by modulating cell survival pathways .

Antimicrobial Activity

Preliminary screening has revealed that this compound possesses antimicrobial properties against several bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Case Studies

  • Cancer Cell Lines : In vitro studies on various cancer cell lines demonstrated that treatment with this compound resulted in reduced cell proliferation and increased apoptosis rates, suggesting its potential as an anti-cancer agent.
  • Microbial Resistance : A study evaluated its efficacy against resistant strains of Staphylococcus aureus, showing promising results that indicate its potential use in treating resistant infections.

Data Summary

Activity TypeTarget Enzyme/PathwayIC50 Value (µM)Reference
HDAC InhibitionHDAC1/HDAC25.4
JNK InhibitionJNK1/JNK212.3
Antimicrobial ActivityStaphylococcus aureus15.0

Q & A

Basic Research Question

  • Storage : Refrigerate at 2–8°C in amber vials to prevent photodegradation .
  • Safety : Wear nitrile gloves and goggles; compound may cause skin/eye irritation (GHS07) .
  • Solubility : Dissolve in DMSO (50 mg/mL) for biological assays; avoid aqueous buffers unless stabilized with cyclodextrins .

Q. Stability Data :

ConditionDegradation (%)Timeframe
25°C, light-exposed15%30 days
4°C, dark<2%30 days

How can researchers address low yields in photoredox-catalyzed syntheses of this compound?

Advanced Research Question
Low yields may result from:

  • Oxygen sensitivity : Degas solvents with N₂ for 30 min before reactions .
  • Suboptimal light source : Ensure LED wavelength matches catalyst absorption (e.g., 450 nm for Ir catalysts) .
  • Byproduct formation : Use scavengers like molecular sieves to trap water or acidic byproducts.

Q. Optimization Workflow :

Screen catalysts (e.g., Ru(bpy)₃²⁺ vs. Ir complexes).

Vary equivalents of HE1h (N-hydroxyethyl acrylamide) from 1.2–2.0 eq .

Employ gradient HPLC to isolate intermediates .

What analytical techniques are critical for confirming the compound’s structural integrity?

Basic Research Question

  • NMR : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR confirm regiochemistry and functional groups .
  • HPLC : Reverse-phase C18 columns (MeCN/H₂O gradient) assess purity (>98%) .
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular ion [M+H]⁺ (e.g., m/z 306.05 for C₁₃H₁₂N₂O₄S) .

Q. Reference Spectrum :

  • 13C^{13} \text{C}-NMR (75 MHz, CDCl₃): Carbonyl (C=O) at 168.2 ppm, thiophene C2 at 142.5 ppm .

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